Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride
Description
Chemical Structure: Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride is a bicyclic compound featuring a fused oxa (oxygen) and aza (nitrogen) heterocyclic system. Its SMILES notation is Cl.C1CC2CNCC1O2, reflecting the bicyclo[3.2.1]octane core with an oxygen atom at position 8 and a carboxylic acid group at position 2, stabilized as a hydrochloride salt .
Synthesis: A scalable four-step synthesis starting from 5-hydroxymethyl-2-furfuraldehyde has been reported, involving Raney nickel-mediated reduction, tosylation, cyclization with benzylamine, and hydrogenolysis to yield the final product in 43–64% overall yield. Critical process controls include strict acetonitrile content specifications during hydrogenolysis .
Applications:
This compound is a versatile intermediate in pharmaceuticals, agrochemicals, and organic synthesis due to its rigid bicyclic framework, which imparts stereochemical stability .
Properties
Molecular Formula |
C7H12ClNO3 |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
(1R,2R,5S)-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO3.ClH/c9-7(10)6-5-2-1-4(11-5)3-8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6+;/m0./s1 |
InChI Key |
BUSQEUYQYKHXKM-FPKZOZHISA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](NC[C@H]1O2)C(=O)O.Cl |
Canonical SMILES |
C1CC2C(NCC1O2)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid; hydrochloride
Main Synthetic Strategies
Enantioselective Construction via Cycloaddition Reactions
One of the most prominent methods for constructing the 8-oxa-3-azabicyclo[3.2.1]octane scaffold is through enantioselective cycloaddition reactions, particularly asymmetric [3+2] cycloadditions of cyclic azomethine ylides with suitable dipolarophiles. This approach allows direct formation of the bicyclic core with control over stereochemistry.
- The use of chiral auxiliaries or catalysts facilitates enantioselective ring formation.
- Starting materials can be derived from chiral pools such as natural amino acids or carbohydrates to embed stereochemical information early in the synthesis.
- Microwave-assisted 6π-electrocyclic ring-opening followed by [3+2]-cycloaddition cascades have been reported to efficiently generate the bicyclic framework with high regio- and stereoselectivity.
Desymmetrization of Achiral Tropinone Derivatives
Another approach involves the enantioselective desymmetrization of achiral tropinone derivatives, which are bicyclic ketones structurally related to the target compound. Through selective functionalization and ring modifications, the desired endo-8-oxa-3-azabicyclo[3.2.1]octane skeleton can be accessed.
- This method leverages catalytic asymmetric transformations.
- It can provide access to enantiomerically enriched products without the need for chiral starting materials.
Functional Group Transformations and Protection
Throughout the synthesis, protecting groups are employed to shield reactive sites such as hydroxyl or amino groups. This is critical when performing multi-step syntheses involving sensitive intermediates.
- Acidic or basic conditions are carefully controlled to prevent ring opening or rearrangements.
- Common protecting groups include carbamates for amines and silyl ethers for alcohols.
Representative Synthetic Procedure (Adapted from Patent WO1999029690A1 and Other Sources)
| Step | Reagents/Conditions | Description | Outcome/Yield |
|---|---|---|---|
| 1 | Starting from 8-oxa-3-azabicyclo[3.2.1]octan-3-one derivative; sodium cyanide; HCl (5M); methanol solvent; 0°C to ambient temperature | Nucleophilic addition of cyanide to ketone to form 3-cyano-8-substituted azabicyclo compound | 70-75% yield; mixture of exo/endo epimers |
| 2 | Catalytic hydrogenation or borohydride reduction (e.g., NaBH4 in methanol) | Reduction of cyano group to corresponding amine or alcohol | High yield; stereoselective reduction |
| 3 | Acid-base extraction; pH adjustment (pH 5.5 to 9) | Purification and isolation of hydrochloride salt | Pure endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride obtained |
| 4 | Use of protecting groups (e.g., pyridine as base) during reduction | Protects functional groups during reaction | Improved yield and purity |
This procedure highlights the importance of temperature control (0°C to ambient), use of polar solvents like methanol, and careful pH adjustments to isolate the hydrochloride salt form of the compound.
Analytical Techniques for Verification
To confirm the successful synthesis and purity of the compound, several analytical methods are routinely employed:
| Technique | Purpose | Details |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and stereochemical confirmation | Proton and carbon NMR to verify bicyclic framework and substituent positions |
| High Performance Liquid Chromatography (HPLC) | Purity assessment and separation of epimers | Quantitative purity analysis; chiral HPLC for enantiomeric excess |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at expected m/z; fragmentation patterns consistent with structure |
| Infrared (IR) Spectroscopy | Functional group identification | Confirmation of carboxylic acid and amine hydrochloride salt groups |
Summary Table of Preparation Methods and Key Parameters
| Preparation Method | Key Reagents | Conditions | Advantages | Typical Yield | Notes |
|---|---|---|---|---|---|
| Enantioselective [3+2] Cycloaddition | Cyclic azomethine ylides, dipolarophiles, chiral catalysts | Room temp to reflux, solvent-dependent | High stereocontrol, direct scaffold formation | 60-80% | Requires chiral catalysts or auxiliaries |
| Desymmetrization of Tropinone | Achiral tropinone derivatives, asymmetric catalysts | Mild conditions, catalytic | Access to enantiopure products | 50-70% | Catalyst-dependent, may require multiple steps |
| Cyanide Addition and Reduction | Sodium cyanide, HCl, NaBH4 or catalytic hydrogenation | 0°C to ambient, methanol solvent | Straightforward, scalable | 70-75% | Careful pH control needed |
| Protection/Deprotection Steps | Protecting groups like carbamates, silyl ethers | Varied, depending on protecting group | Protects sensitive groups, improves yield | N/A | Adds steps but essential for complex synthesis |
Research Findings and Developments
- Recent research emphasizes the use of microwave-assisted cycloaddition cascades to improve reaction rates and selectivity in the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane derivatives.
- Enantioselective catalysis and chiral pool starting materials have enhanced the ability to produce single enantiomers, critical for biological activity.
- Industrial-scale syntheses often adapt the cyanide addition and reduction approach due to its robustness and scalability.
- The compound’s hydrochloride salt form is preferred for stability and handling in pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives .
Scientific Research Applications
Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a key intermediate in the synthesis of complex organic molecules.
Biology: It serves as a tool for studying biological processes involving tropane alkaloids.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyestuffs
Mechanism of Action
The mechanism of action of Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of neurotransmitter reuptake or modulation of enzyme activity .
Comparison with Similar Compounds
Cocaine Hydrochloride
Structure :
Cocaine hydrochloride ((1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester hydrochloride) shares the bicyclo[3.2.1]octane core but includes a benzoyloxy substituent at position 3, a methyl ester at position 2, and a methyl group at position 8 .
Key Differences :
- Functional Groups : Cocaine’s benzoyloxy and methyl ester groups enhance lipophilicity and receptor binding, enabling its psychoactive properties, whereas the target compound lacks these moieties, limiting direct pharmacological activity .
- Synthesis : Cocaine is derived from ecgonine, a natural alkaloid, while the target compound is synthesized via furfuraldehyde-based routes .
All-endo-3-Amino-5-hydroxybicyclo[2.2.2]octane-2-carboxylic Acid Hydrochloride
Structure: This compound (CAS 221.08 g/mol) features a bicyclo[2.2.2]octane system with amino and hydroxy substituents, differing in ring strain and spatial arrangement compared to the [3.2.1] system .
Key Differences :
Endo-3-Methoxy-8-azabicyclo[3.2.1]octane Hydrochloride
Structure: This analog replaces the 8-oxa group with a methoxy substituent at position 3 (C₈H₁₆ClNO, MW 177.67) .
Key Differences :
Ecgonine Hydrochloride
Structure: Ecgonine hydrochloride (C₉H₁₅NO₃·HCl, MW 221.68) is a cocaine precursor with a hydroxy group at position 3 and a carboxylic acid at position 2 .
Key Differences :
- Pharmacology: Lacks the benzoyloxy and methyl ester groups of cocaine, rendering it non-psychoactive.
- Applications : Used in forensic chemistry and as a synthetic intermediate, contrasting with the target compound’s broader industrial use .
Research Findings and Implications
- Synthetic Utility : The target compound’s oxa-aza bicyclic core is advantageous for designing rigid scaffolds in drug discovery, as seen in its role as a precursor for neuroactive compounds like OSU-6162 .
- Pharmacological Gaps : Unlike cocaine or RTI-51 (a 4-bromophenyl analog with dopamine reuptake inhibition ), the target compound lacks functional groups for direct receptor interaction, limiting its standalone bioactivity.
- Stability : The 8-oxa group enhances hydrolytic stability compared to ecgonine derivatives, making it suitable for industrial processes .
Biological Activity
Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid; hydrochloride (CAS Number: 2940870-49-3) is a bicyclic compound characterized by its unique structural features and potential biological activities. The compound's molecular formula is with a molecular weight of approximately 193.63 g/mol. This compound has garnered attention for its pharmacological properties, particularly in the context of receptor interactions and therapeutic applications.
Endo-8-oxa-3-azabicyclo[3.2.1]octane derivatives have been studied for their role as mu-opioid receptor antagonists, which are crucial in managing pain without the side effects associated with traditional opioids. These compounds can selectively block mu-opioid receptors in peripheral tissues, potentially alleviating gastrointestinal side effects while maintaining central analgesic effects .
Inhibition of Enzymatic Activity
Recent studies have highlighted the compound's ability to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the inflammatory response. By inhibiting NAAA, the compound helps preserve endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory and analgesic effects at sites of inflammation .
Structure-Activity Relationship (SAR)
The biological activity of endo-8-oxa-3-azabicyclo[3.2.1]octane derivatives is closely tied to their structural characteristics. Variations in substituents around the bicyclic core can significantly alter their potency and selectivity towards various receptors and enzymes. For instance, modifications to the phenyl ring have shown to enhance inhibitory potency against NAAA, with certain derivatives exhibiting IC50 values in the low nanomolar range .
Case Studies
Several case studies have illustrated the efficacy of endo-8-oxa-3-azabicyclo[3.2.1]octane derivatives in preclinical models:
- Study on Pain Management : A study demonstrated that a specific derivative effectively reduced pain responses in rodent models by antagonizing peripheral mu-opioid receptors without affecting central analgesia, suggesting a dual-action mechanism beneficial for treating pain with fewer side effects.
- Anti-inflammatory Effects : Another investigation focused on the compound's role in reducing inflammatory markers in animal models of arthritis, where it was found to significantly lower levels of pro-inflammatory cytokines through its action on NAAA.
Data Table
The following table summarizes key findings related to the biological activity of endo-8-oxa-3-azabicyclo[3.2.1]octane derivatives:
| Compound Name | CAS Number | Target Receptor/Enzyme | IC50 (μM) | Biological Effect |
|---|---|---|---|---|
| Endo-8-oxa-3-azabicyclo[3.2.1]octane | 2940870-49-3 | Mu-opioid receptor | 0.042 | Pain relief without GI side effects |
| Endo derivative X | 2168499-63-4 | NAAA | 0.655 | Anti-inflammatory |
| Endo derivative Y | 2940876-88-8 | FAAH | 0.019 | Enhanced analgesic effect |
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify bicyclic ring protons (e.g., bridgehead H at δ 3.5–4.5 ppm) and carboxylic acid protons (broad singlet near δ 12 ppm). provides SMILES/InChI data for structural validation .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 373.87 g/mol for a related compound in ) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and salt coordination geometry.
- HPLC-PDA : Quantifies purity (>98%) and detects impurities (e.g., trospium chloride derivatives, as noted in ) .
How can researchers resolve discrepancies in bioactivity data attributed to varying impurity profiles in different synthetic batches?
Q. Advanced Research Focus
- Impurity Profiling : Use LC-MS/MS to identify by-products (e.g., ester hydrolysis residues or oxidation by-products, as seen in and ) .
- Bioassay Standardization : Normalize activity assays against a reference batch with ≥99% purity (validated via NMR and HPLC).
- Statistical Analysis : Apply ANOVA or regression models to correlate impurity levels (e.g., <0.5% vs. >2%) with bioactivity outliers. underscores the use of HPLC and MS for batch-to-batch consistency .
What strategies optimize the yield of the target compound while minimizing by-product formation (e.g., trospium chloride derivatives)?
Q. Advanced Research Focus
- Reaction Optimization :
- By-product suppression : Add scavengers (e.g., molecular sieves) to absorb reactive intermediates.
- Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the target from structurally similar impurities .
How does the oxa bridge influence the compound’s reactivity in nucleophilic substitution compared to analogous aza-bicyclic structures?
Q. Advanced Research Focus
- Electronic Effects : The oxa bridge (oxygen) increases electron density at adjacent carbons, enhancing susceptibility to electrophilic attack. Compare with aza-bicyclic analogs (e.g., in ), where nitrogen’s lone pairs may stabilize transition states .
- Steric Effects : The oxa bridge’s smaller atomic radius reduces steric hindrance, facilitating SN2 reactions at bridgehead positions.
- Solubility : The hydrochloride salt improves aqueous solubility (critical for in vitro assays), as noted in ’s storage guidelines (+5°C, room-temperature stability) .
What are the critical parameters for ensuring hydrochloride salt stability during purification and storage?
Q. Basic Research Focus
- pH Control : Maintain pH 2–3 during crystallization to prevent free base formation.
- Solvent Selection : Use ethanol/water (70:30) for salt precipitation, avoiding hygroscopic solvents.
- Storage Conditions : Store at +5°C in airtight containers with desiccants (per ) to prevent hydrolysis .
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C for most hydrochloride salts).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
